Lipophilicity (XLogP3): A 1.1-Unit Increase Over the Unsubstituted Butynyl-Piperidine Analog
The target compound exhibits a computed XLogP3 of 2.5, which is approximately 1.1 log units higher than 1-(but-3-yn-1-yl)piperidine (logP ~1.43) [1]. This increase is attributable to the two additional methyl groups at the piperidine 4-position. Lipophilicity in the 2–3 range is consistent with favorable passive membrane permeability and potential blood-brain barrier penetration, whereas the lower logP of the non-dimethyl analog places it below the typical CNS drug-like window.
| Evidence Dimension | Lipophilicity – computed partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 1-(But-3-yn-1-yl)piperidine (CAS 14256-74-7): logP = 1.43 |
| Quantified Difference | Δ logP ≈ +1.1 (target more lipophilic) |
| Conditions | Computed values – PubChem XLogP3 (target) vs ChemSrc logP (comparator); both predicted, not experimentally measured |
Why This Matters
A logP difference of >1 unit translates to an approximately 10-fold difference in octanol/water partitioning, meaning the target compound is substantially more membrane-permeable, which directly impacts cell-based assay exposure and CNS target engagement potential—users developing CNS-penetrant probes should favor the 4,4-dimethyl variant.
- [1] PubChem Compound Summary CID 63656235: 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine. XLogP3-AA = 2.5. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
